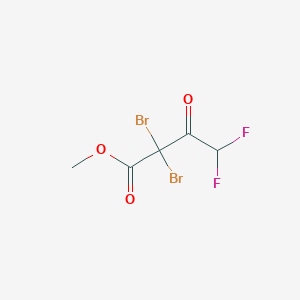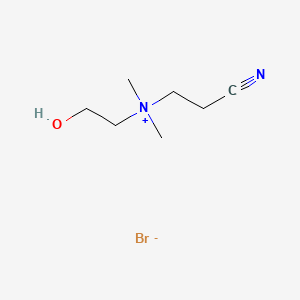
Silane, dimethyl-phenyl-(tert-butyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, dimethyl-phenyl-(tert-butyl)-, also known as tert-butyldimethylphenylsilane, is an organosilicon compound with the molecular formula C12H20Si. This compound is characterized by the presence of a silicon atom bonded to a tert-butyl group, two methyl groups, and a phenyl group. It is commonly used in organic synthesis and as a reagent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of silane, dimethyl-phenyl-(tert-butyl)- can be achieved through several methods. One common approach involves the reaction of tert-butylchlorodimethylsilane with phenylmagnesium bromide (Grignard reagent) in an anhydrous ether solvent. The reaction proceeds as follows:
(CH3)3CSiCl(CH3)2+PhMgBr→(CH3)3CSi(CH3)2Ph+MgBrCl
The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of silane, dimethyl-phenyl-(tert-butyl)- often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, dimethyl-phenyl-(tert-butyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different silanes.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Various silanes.
Substitution: Phenyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Silane, dimethyl-phenyl-(tert-butyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Silane, dimethyl-(tert-butyl)-: Lacks the phenyl group, resulting in different reactivity and applications.
Silane, dimethyl-phenyl-(tert-butyl)-: Similar structure but with different substituents on the silicon atom.
Uniqueness
Silane, dimethyl-phenyl-(tert-butyl)- is unique due to the presence of both a tert-butyl group and a phenyl group attached to the silicon atom. This combination imparts distinct chemical properties, such as increased steric hindrance and enhanced stability under various reaction conditions. These characteristics make it a valuable reagent in organic synthesis and other scientific applications.
Eigenschaften
| 90467-12-2 | |
Molekularformel |
C12H20Si |
Molekulargewicht |
192.37 g/mol |
IUPAC-Name |
tert-butyl-dimethyl-phenylsilane |
InChI |
InChI=1S/C12H20Si/c1-12(2,3)13(4,5)11-9-7-6-8-10-11/h6-10H,1-5H3 |
InChI-Schlüssel |
LHBSHRHABGHGRB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl {[4-(aminomethyl)phenyl]methyl}phosphonate](/img/structure/B14362613.png)
![3a-Methyl-1-oxo-3,3a-dihydro-1lambda~5~-naphtho[2,3-c][1,2]oxazole-4,9-dione](/img/structure/B14362620.png)



![8-Amino-4-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14362659.png)
![1-(2-Methoxyphenyl)-2-methyl-1h-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14362676.png)
